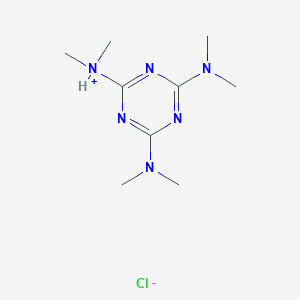
Hexamethylmelamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylmelamine hydrochloride, also known as HMM, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.77 g/mol. HMM is a derivative of melamine and is used in various research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Hexamethylmelamine hydrochloride is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Hexamethylmelamine hydrochloride has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have antitumor activity in animal models, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hexamethylmelamine hydrochloride in lab experiments is its high solubility in water, which makes it easy to handle and use. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Hexamethylmelamine hydrochloride is its cytotoxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Hexamethylmelamine hydrochloride in scientific research. One potential application is in the development of new anticancer drugs, as Hexamethylmelamine hydrochloride has been found to exhibit cytotoxic activity against various cancer cell lines. Another potential application is in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry. Further research is needed to fully understand the mechanism of action of Hexamethylmelamine hydrochloride and to explore its potential applications in various fields of research.
In conclusion, Hexamethylmelamine hydrochloride is a valuable chemical compound in scientific research due to its unique chemical properties. It is commonly used as a chemical reagent and a starting material for the synthesis of other compounds. Hexamethylmelamine hydrochloride has potential applications in the development of anticancer drugs and the synthesis of heterocyclic compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
Synthesemethoden
Hexamethylmelamine hydrochloride is synthesized through a reaction between melamine and paraformaldehyde in the presence of hydrochloric acid. The reaction results in the formation of hexamethylmelamine hydrochloride, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Hexamethylmelamine hydrochloride is commonly used in scientific research as a chemical reagent and a starting material for the synthesis of other compounds. It is used in the development of anticancer drugs, as it has been found to exhibit cytotoxic activity against various cancer cell lines. Hexamethylmelamine hydrochloride is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylmelamine hydrochloride | |
CAS RN |
15468-34-5 |
Source


|
| Record name | Melamine, hexamethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

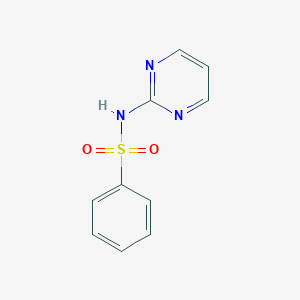
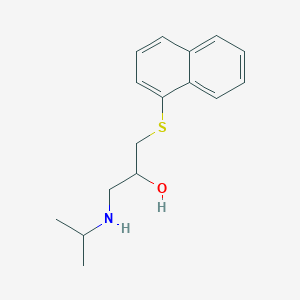
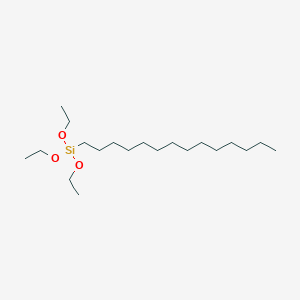
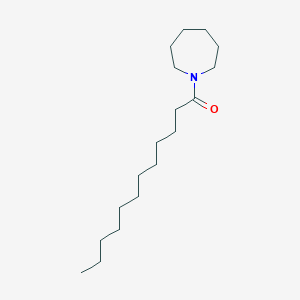





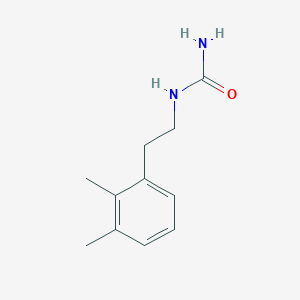

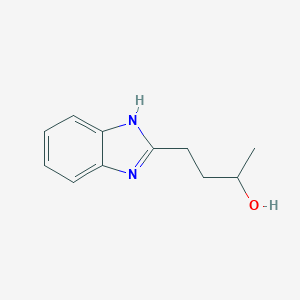
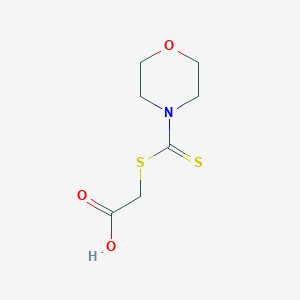
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)